molecular formula C9H12N2O2 B253493 N,N,4-trimethyl-3-nitroaniline

N,N,4-trimethyl-3-nitroaniline

Cat. No. B253493
M. Wt: 180.2 g/mol
InChI Key: JDGKOUKEEAONGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-3-nitroaniline (TNTA) is an organic compound that has been widely used in scientific research for its unique properties. TNTA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-nitroaniline is not well understood. However, it is believed that N,N,4-trimethyl-3-nitroaniline can act as a radical initiator, which can initiate various radical reactions. N,N,4-trimethyl-3-nitroaniline can also undergo reduction reactions, which can produce reactive intermediates that can participate in other chemical reactions.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-nitroaniline has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause harm to humans and animals. N,N,4-trimethyl-3-nitroaniline can cause skin irritation, respiratory problems, and other health issues if not handled properly.

Advantages and Limitations for Lab Experiments

N,N,4-trimethyl-3-nitroaniline has several advantages for lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in many scientific fields. N,N,4-trimethyl-3-nitroaniline is also readily available and relatively inexpensive. However, N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. It can also be difficult to handle due to its highly reactive nature.

Future Directions

There are several future directions for the use of N,N,4-trimethyl-3-nitroaniline in scientific research. One potential area of research is the use of N,N,4-trimethyl-3-nitroaniline in the synthesis of new pharmaceuticals. N,N,4-trimethyl-3-nitroaniline can also be used as a reagent in the synthesis of new materials, such as polymers and nanoparticles. Additionally, N,N,4-trimethyl-3-nitroaniline can be used as a tool for the study of radical reactions and other chemical reactions. Further research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.
Conclusion:
In conclusion, N,N,4-trimethyl-3-nitroaniline is a highly reactive compound that has been widely used in scientific research for its unique properties. N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline and has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. N,N,4-trimethyl-3-nitroaniline is highly toxic and should be handled with care. However, it has several advantages for lab experiments, including its high reactivity and availability. Future research is needed to fully understand the potential uses of N,N,4-trimethyl-3-nitroaniline in scientific research.

Synthesis Methods

N,N,4-trimethyl-3-nitroaniline can be synthesized through the nitration of 4,4-dimethylaniline using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and should be carried out under controlled conditions. The resulting product is purified through recrystallization to obtain pure N,N,4-trimethyl-3-nitroaniline.

Scientific Research Applications

N,N,4-trimethyl-3-nitroaniline has been widely used in scientific research as a reagent for the synthesis of other compounds. It is a versatile compound that can undergo various chemical reactions, such as reduction, oxidation, and substitution. N,N,4-trimethyl-3-nitroaniline has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

properties

Product Name

N,N,4-trimethyl-3-nitroaniline

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N,N,4-trimethyl-3-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(10(2)3)6-9(7)11(12)13/h4-6H,1-3H3

InChI Key

JDGKOUKEEAONGH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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